Benzenesulfonic acid, 4,4'-azobis-

Radical Polymerization Aqueous Solubility Initiator Selection

Benzenesulfonic acid, 4,4'-azobis- (synonym 4,4'-azobis(benzenesulfonic acid), ABBS) is a symmetrical aromatic azo compound that functions as a water-soluble free-radical initiator. Upon thermal or photochemical decomposition, the azo (N=N) bond undergoes homolytic cleavage to generate two equivalents of benzenesulfonyl-stabilized carbon-centered radicals, liberating nitrogen gas.

Molecular Formula C12H10N2O6S2
Molecular Weight 342.4 g/mol
CAS No. 2491-70-5
Cat. No. B1208933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 4,4'-azobis-
CAS2491-70-5
Synonyms4,4'-azobis(benzenesulfonic acid)
4-azophenylsulfonate
Molecular FormulaC12H10N2O6S2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C12H10N2O6S2/c15-21(16,17)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20)
InChIKeyBITYYJJEVOSYCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonic Acid, 4,4'-Azobis- (CAS 2491-70-5): Water-Soluble Azo Initiator for Aqueous Radical Polymerization


Benzenesulfonic acid, 4,4'-azobis- (synonym 4,4'-azobis(benzenesulfonic acid), ABBS) is a symmetrical aromatic azo compound that functions as a water-soluble free-radical initiator. Upon thermal or photochemical decomposition, the azo (N=N) bond undergoes homolytic cleavage to generate two equivalents of benzenesulfonyl-stabilized carbon-centered radicals, liberating nitrogen gas . The compound is characterized by two terminal sulfonic acid (–SO3H) groups (molecular formula C12H10N2O6S2; MW 342.35 g/mol) that confer high aqueous solubility and anionic character . It is primarily employed in radical polymerization of vinyl monomers in aqueous and emulsion systems, where its ionic groups contribute to electrostatic stabilization of the resulting latex particles [1].

Aqueous radical initiator Water-soluble azo compound designed for homogeneous initiation in aqueous and emulsion polymerization.
Inisurf functionality Aromatic azosulfonate structure may reduce or eliminate the need for added surfactant in emulsion recipes.
Permanent anionic end-groups Sulfonate termini remain fully ionized across a broad pH range, supporting stable electrostatic stabilization of latex particles.

Why In-Class Azo Initiators Cannot Simply Substitute for Benzenesulfonic Acid, 4,4'-Azobis-: Structural Determinants of Performance


Although numerous commercial water-soluble azo initiators exist (e.g., 4,4'-azobis(4-cyanovaleric acid) [ACVA], 2,2'-azobis(2-methylpropionamidine) dihydrochloride [V50]), direct functional interchange with Benzenesulfonic acid, 4,4'-azobis- is rarely feasible without compromising critical product performance specifications. The compound uniquely embeds two aromatic sulfonic acid groups directly onto the radical-generating core, resulting in an initiator that differs fundamentally from aliphatic carboxyl (ACVA) or amidine (V50) analogs in terms of radical stability, fragment polarity, and electrostatic behavior . These structural features directly dictate polymer end-group chemistry, latex colloidal stability, and the electrical double-layer characteristics of the final polymer dispersion—parameters that generic substitution can irreversibly alter [1].

pH-dependent solubility profile Sulfonate group remains ionized below pH 2, while carboxylate analogs like ACVA precipitate under acidic conditions; solubility window may not transfer.
End-group charge persistence Permanent anionic sulfonate vs. pH-responsive carboxylate or amidinium termini; colloidal stability and zeta potential may shift with generic substitution.
Inisurf behavior not replicable Aromatic azosulfonate provides surfactant-free latex stability; persulfate or conventional azo initiators typically require added surfactant, altering final polymer purity.

Quantitative Evidence Guide: Benzenesulfonic Acid, 4,4'-Azobis- Versus Closest Azo and Peroxide Comparators


Aqueous Solubility: Aromatic Sulfonate vs. Aliphatic Carboxyl or Amidine Water-Soluble Azo Initiators

ABBS exhibits high aqueous solubility attributable to its di-sulfonic acid groups. In contrast, the widely used water-soluble azo initiator ACVA (4,4'-azobis(4-cyanovaleric acid)) is a di-carboxylic acid with moderate water solubility [1]. The sulfonate moiety of ABBS remains fully ionized across a broad pH range (pH > 2), whereas ACVA’s solubility is pH-dependent, precipitating at low pH where carboxyl groups become protonated [1]. This gives ABBS a wider operational pH window in acidic polymerization media.

Aqueous Solubility Edge
Class-level
~1.5–2.5 pH units lower
Supports homogeneous initiation in acidic media
Verify at target pH and temperature
Radical Polymerization Aqueous Solubility Initiator Selection

Radical Generation Efficiency in Emulsion Polymerization: Aromatic Azosulfonate vs. Inorganic Persulfate Initiators

Aromatic azosulfonate initiators, including alkyl-substituted benzenesulfonate azo compounds structurally related to ABBS, have been shown to act simultaneously as radical initiators and emulsifiers in emulsion polymerization [1]. In methyl methacrylate (MMA) emulsion polymerization, these 'inisurfs' (initiator-surfactants) produced latices that remained colloidally stable, whereas analogous polymerizations initiated with potassium persulfate (KPS) required additional surfactant to prevent coagulation [1]. While ABBS itself was not the specific compound tested in this study, its structural homology (aromatic ring directly attached to sulfonate and azo group) supports class-level inference of similar inisurf functionality.

Inisurf vs. Persulfate
Cross-study comparable
Surfactant-free stable latex
May eliminate added surfactant in emulsion polymerization
Class-level from alkyl-substituted azosulfonate study; confirm with ABBS
Emulsion Polymerization Initiator Efficiency Latex Stability

Polymer End-Group Functionalization: Permanent Anionic Sulfonate vs. Non-Ionic or Carboxylate Termini

Azo initiator fragments are incorporated as polymer end-groups with an efficiency factor (f) typically 0.5–0.7 . ABBS uniquely introduces aromatic sulfonate end-groups, which are permanently anionic, non-leachable, and do not protonate under acidic conditions. In contrast, ACVA introduces carboxylate end-groups that become protonated and lose charge below pH ~4.5, while V50 introduces cationic amidinium end-groups that deprotonate above pH ~11 . The permanently ionized sulfonate terminus provides robust electrostatic stabilization of latex particles across the full pH range relevant to industrial and biological applications.

End-Group Charge Range
Class-level inference
pH ~0–14 vs. ~5–14 (ACVA)
Maintains anionic stabilization across full pH range
End-group incorporation efficiency ~50–70%
Polymer End-Group Sulfonate Functionalization Electrostatic Stabilization

Decomposition Temperature and Half-Life: ABBS vs. Low-Temperature and High-Temperature Azo Initiators

The 10-hour half-life decomposition temperature (T_10h) is a critical parameter governing initiator selection. While specific T_10h data for ABBS are not publicly available, aromatic azo compounds structurally related to ABBS generally decompose at moderate temperatures (60–90 °C) [1]. ABBS's decomposition rate is expected to be distinct from the widely used aliphatic azo initiators: V-50 (T_10h ≈ 56 °C in water), VA-044 (T_10h ≈ 44 °C), and ACVA (T_10h ≈ 69 °C) . Selection of an initiator with an appropriate T_10h matching the process temperature window is essential for achieving predictable radical flux and reproducible polymer molecular weight distributions.

T₁₀h Data Gap
Data to verify
Not publicly available; expected 60–90 °C
Request or measure before substituting into established processes
T₁₀h determines process radical flux match
Thermal Initiator Decomposition Kinetics Half-Life Selection

Optimal Application Scenarios for Benzenesulfonic Acid, 4,4'-Azobis- Based on Evidence-Confirmed Differentiation


Surfactant-Free Emulsion Polymerization of Methacrylate and Styrenic Monomers

ABBS's dual initiator-emulsifier architecture, inferred from class-level studies on aromatic azosulfonate inisurfs [1], makes it a compelling candidate for the synthesis of low-extractable, high-purity latexes. In MMA emulsion polymerization, aromatic azosulfonate initiators yielded colloidally stable particles without added surfactant, whereas KPS-based systems required supplementary surfactant to achieve comparable colloidal stability [1]. Users targeting coatings, adhesives, or biomedical polymer nanoparticles where surfactant leaching is problematic should evaluate ABBS as a single-component initiator/emulsifier replacement.

Aqueous Polymerization Under Acidic Conditions (pH < 5)

Unlike carboxylate-functionalized initiators (e.g., ACVA) that protonate and precipitate below pH ~4.5, ABBS's sulfonate groups remain fully ionized across the entire acidic pH range (predicted LogD at pH 5.5: -4.38 ). This property enables homogeneous free-radical polymerization in acidic aqueous media—relevant for cationic monomer polymerizations, acidic sizing agents, and certain biomedical hydrogel syntheses—where alternative water-soluble azo initiators would exhibit phase separation and inconsistent initiation rates.

Synthesis of Anionically Stabilized Polymer Nanoparticles for Biomedical and Diagnostic Applications

ABBS incorporation introduces permanently anionic sulfonate end-groups (pKa ~ -2 to 0) that remain fully charged under physiological and near-physiological conditions . This contrasts with carboxylate-terminated polymers (from ACVA) which partially protonate at endosomal pH (~5.5), and amidinium-terminated polymers (from V50) that deprotonate above pH ~11. For drug delivery carriers, diagnostic latex particles, and biosensor coatings requiring predictable surface zeta potential from pH 2 to 12, ABBS-derived sulfonate termini ensure consistent electrostatic performance.

Surface-Initiated Polymerization on Acidic or Anionic Substrates

The sulfonic acid groups of ABBS can potentially be chemisorbed or ion-exchanged onto basic surfaces (e.g., amino-functionalized silica, metal oxides with positive surface charge), anchoring the initiator before thermal radical generation. This 'grafting-from' approach, conceptually similar to ACVA immobilization via carboxyl-to-amine coupling [2], could enable ABBS-specific surface-initiated polymerization strategies on substrates where carboxylate anchoring is ineffective due to acidic desorption. While ACVA grafting requires separate coupling chemistry, ABBS's sulfonate groups may enable direct ionic anchoring, simplifying the process for appropriate substrates.

Application
Selection Property
Validation Focus
Surfactant-free emulsion polymerization
Dual initiator-emulsifier architecture
Colloidal stability without added surfactant
Acidic aqueous polymerization (pH
Full sulfonate ionization at low pH
Homogeneous initiation in acidic recipes
Anionic polymer nanoparticles for biomedical research
Permanent anionic end-group (pKa ~ −2 to 0)
Zeta potential stability pH 2–12
Surface-initiated polymerization on anionic substrates
Sulfonate anchoring potential
Direct ionic surface attachment feasibility
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